molecular formula C6H8BrN3O B13049387 6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine

6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine

Cat. No.: B13049387
M. Wt: 218.05 g/mol
InChI Key: NKUSIYBOCBKVKN-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine is a heterocyclic compound that features a unique structure combining an imidazole ring with an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine typically involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes and diisopropylethylamine . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be optimized by adjusting the temperature and reaction time to achieve higher yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

6-bromo-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5-amine

InChI

InChI=1S/C6H8BrN3O/c1-3-2-10-5(8)4(7)9-6(10)11-3/h3H,2,8H2,1H3

InChI Key

NKUSIYBOCBKVKN-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=C(N=C2O1)Br)N

Origin of Product

United States

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